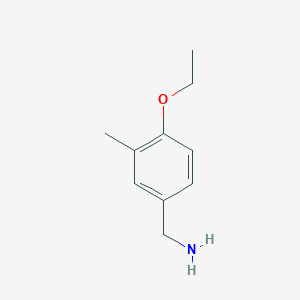

(4-Ethoxy-3-methylphenyl)methanamine

Overview

Description

“(4-Ethoxy-3-methylphenyl)methanamine” is a compound that belongs to the class of organic compounds known as phenethylamines, which are aromatic compounds containing a phenyl group and an ethylamine. Phenethylamines have various roles in different fields, including pharmacology, drug research, and organic chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring substituted with an ethoxy group at the 4-position and a methyl group at the 3-position. An ethylamine group would be attached to the benzene ring .Chemical Reactions Analysis

As an aromatic amine, “this compound” would be expected to undergo reactions typical of this class of compounds. This could include electrophilic aromatic substitution, reactions with acids and bases, and participation in condensation reactions .Scientific Research Applications

Synthetic Methodologies : Research on compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine showcases synthetic methodologies involving the condensation of hydrazides and amino acids, potentially relevant for synthesizing (4-Ethoxy-3-methylphenyl)methanamine derivatives (Shimoga, Shin, & Kim, 2018).

Spectral Characterization : Studies on benzylamino coumarin derivatives, such as the reaction between 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine, provide insights into spectral analysis techniques that could be applied to similar compounds for structural elucidation and confirmation (Dekić et al., 2020).

Antimicrobial Applications : Research involving quinoline derivatives carrying 1,2,3-triazole moiety, synthesized from related aniline compounds, have shown moderate to very good antibacterial and antifungal activities. This indicates potential antimicrobial research applications for this compound derivatives (Thomas, Adhikari, & Shetty, 2010).

Chiral Discrimination and Separation : The separation of enantiomers of compounds with similar complex structures, including methanamine derivatives, on chiral stationary phases like amylose tris(3,5-dimethylphenyl)carbamate, demonstrates the role of this compound in chiral chromatography and enantioselective analyses (Bereznitski et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes in the body .

Mode of Action

The specific nature of these interactions and their outcomes would depend on the particular targets involved .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects would likely depend on the specific targets and pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Ethoxy-3-methylphenyl)methanamine. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with targets .

Safety and Hazards

Future Directions

The future directions for research on “(4-Ethoxy-3-methylphenyl)methanamine” would depend on its potential applications. If it shows promise as a pharmaceutical compound, future research could involve further studies on its pharmacological effects, toxicity, and potential for development into a drug .

properties

IUPAC Name |

(4-ethoxy-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-5-4-9(7-11)6-8(10)2/h4-6H,3,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFHCCGWGGEBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

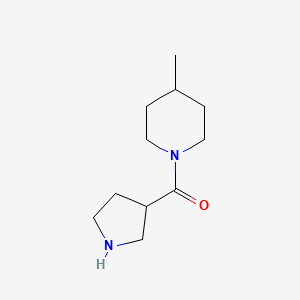

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)

![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)